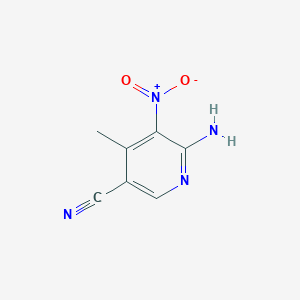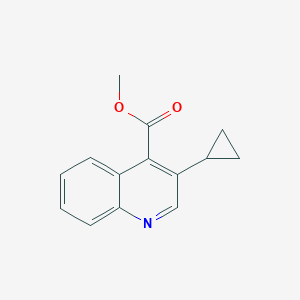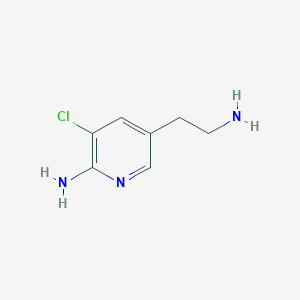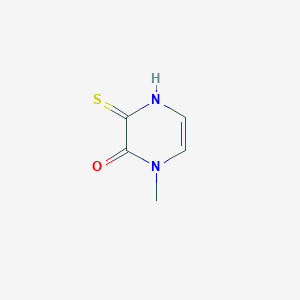
5-Chloro-1,1-dioxo-isothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,1-dioxo-isothiazol-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. The compound’s structure consists of a five-membered ring containing both sulfur and nitrogen atoms, with a chlorine atom and two oxygen atoms attached, making it a versatile molecule in chemical synthesis and applications .
Métodos De Preparación
The synthesis of 5-Chloro-1,1-dioxo-isothiazol-3-one typically involves the cyclization of amides derived from carboxylic acid precursors. One common method starts with the preparation of 3-mercaptopropanamides from acrylic acid, followed by ring-closure through chlorination or oxidation . Industrial production methods often utilize readily available and cost-effective raw materials to ensure scalability and economic feasibility .
Análisis De Reacciones Químicas
5-Chloro-1,1-dioxo-isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-1,1-dioxo-isothiazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying microbial inhibition and resistance mechanisms.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in medical devices and formulations.
Mecanismo De Acción
The antimicrobial activity of 5-Chloro-1,1-dioxo-isothiazol-3-one is attributed to its ability to inhibit essential enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This inhibition leads to the death of the microorganism, making it an effective biocide .
Comparación Con Compuestos Similares
5-Chloro-1,1-dioxo-isothiazol-3-one is part of the isothiazolinone family, which includes several other compounds with similar structures and properties:
Methylisothiazolinone (MI): Known for its use in personal care products.
Chloromethylisothiazolinone (CMI): Often used in combination with MI as a preservative.
Benzisothiazolinone (BIT): Commonly used in industrial applications.
Octylisothiazolinone (OIT): Used in paints and coatings for its antifouling properties.
Compared to these compounds, this compound is unique due to its specific chlorine substitution, which can influence its reactivity and antimicrobial efficacy .
Propiedades
Fórmula molecular |
C3H2ClNO3S |
|---|---|
Peso molecular |
167.57 g/mol |
Nombre IUPAC |
5-chloro-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO3S/c4-2-1-3(6)5-9(2,7)8/h1H,(H,5,6) |
Clave InChI |
BFKRJHSJQOKLOE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(S(=O)(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)



![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)

![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)





